(6-Methylbenzoxazol-2-yl)(phenyl)methanone
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Overview
Description
(6-Methylbenzoxazol-2-yl)(phenyl)methanone is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a benzoxazole ring substituted with a methyl group at the 6th position and a phenyl group attached to the methanone moiety. It is a white to off-white solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylbenzoxazol-2-yl)(phenyl)methanone typically involves the condensation of 2-aminophenol with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(6-Methylbenzoxazol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction may produce benzoxazole alcohols .
Scientific Research Applications
(6-Methylbenzoxazol-2-yl)(phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Methylbenzoxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure with a benzimidazole ring instead of benzoxazole.
Quinoxaline derivatives: Contain a quinoxaline ring system with similar substitution patterns.
Uniqueness
(6-Methylbenzoxazol-2-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both benzoxazole and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(6-methyl-1,3-benzoxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11NO2/c1-10-7-8-12-13(9-10)18-15(16-12)14(17)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
RBHBFBUBFKUJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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